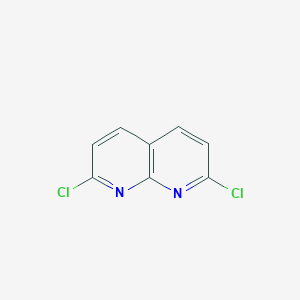
2,7-Dicloro-1,8-naftiridina
Descripción general
Descripción
2,7-Dichloro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the class of naphthyridines, which are analogs of naphthalene containing two fused pyridine rings. This compound is characterized by the presence of two chlorine atoms at the 2 and 7 positions of the naphthyridine ring system .
Aplicaciones Científicas De Investigación
2,7-Dichloro-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
Target of Action
It is known that 1,8-naphthyridine derivatives, such as enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones . This suggests that 2,7-Dichloro-1,8-naphthyridine may also interact with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.
Mode of Action
Based on its structural similarity to other 1,8-naphthyridine derivatives, it is plausible that it interferes with dna replication in bacteria by inhibiting dna gyrase and topoisomerase iv .
Biochemical Pathways
Given its potential antibacterial activity, it may disrupt dna replication in bacteria, leading to cell death .
Pharmacokinetics
A pharmacokinetic profile provided by ambeed suggests that it has high gastrointestinal absorption and is bbb permeant .
Result of Action
Based on its potential antibacterial activity, it may lead to the disruption of dna replication in bacteria, resulting in cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-1,8-naphthyridine typically involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal. This reaction proceeds through a condensation process, followed by cyclization to form the naphthyridine ring. The reaction conditions often include the use of solvents such as dioxane and catalysts like selenium dioxide .
Industrial Production Methods
Industrial production methods for 2,7-Dichloro-1,8-naphthyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex molecular structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for cross-coupling reactions
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups such as amino, hydroxyl, and alkyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,7-Dichloro-1,8-naphthyridine include:
1,8-Naphthyridine: The parent compound without chlorine substitutions.
2,7-Diamino-1,8-naphthyridine: A derivative with amino groups instead of chlorine.
2,7-Dimethyl-1,8-naphthyridine: A derivative with methyl groups instead of chlorine
Uniqueness
2,7-Dichloro-1,8-naphthyridine is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and biological activity compared to its analogs. The chlorine atoms make it more reactive in substitution reactions and can enhance its potential as a pharmacophore in drug design .
Propiedades
IUPAC Name |
2,7-dichloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQOZWTYDPEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447654 | |
| Record name | 2,7-dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55243-02-2 | |
| Record name | 2,7-dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2,7-Dichloro-1,8-naphthyridine?
A1: 2,7-Dichloro-1,8-naphthyridine is an organic compound with the molecular formula C8H4Cl2N2. While the provided abstracts do not mention specific spectroscopic data, they highlight the presence of two chlorine atoms at the 2 and 7 positions of the 1,8-naphthyridine core. These chlorine atoms are crucial for the compound's reactivity as they can be readily substituted in various reactions, allowing for the synthesis of diverse derivatives.
Q2: How is 2,7-Dichloro-1,8-naphthyridine used in organic synthesis?
A2: 2,7-Dichloro-1,8-naphthyridine serves as a versatile building block in organic synthesis due to its reactivity towards palladium-catalyzed cross-coupling reactions [1, 2, 4]. Specifically, it undergoes Suzuki-Miyaura reactions with aryl and alkenyl boronic acids, yielding 2,7-diaryl or 2,7-dialkenyl-1,8-naphthyridines [2]. Furthermore, it participates in palladium-catalyzed amidation reactions with primary amides, leading to the formation of symmetrical or non-symmetrical 2,7-diamido-1,8-naphthyridines [1]. These reactions showcase the potential of 2,7-Dichloro-1,8-naphthyridine for constructing diversely substituted 1,8-naphthyridine derivatives.
Q3: Can you elaborate on the catalytic applications of 2,7-Dichloro-1,8-naphthyridine derivatives?
A3: While 2,7-Dichloro-1,8-naphthyridine itself doesn't exhibit direct catalytic properties, its derivatives, particularly ruthenium complexes incorporating 1,8-naphthyridine ligands, have shown promising catalytic activity in oxidation reactions [5]. These reactions include the oxidation of alcohols and epoxidation of trans-stilbene. The research suggests that the catalytic activity and selectivity depend on the specific ligands coordinated to the ruthenium center, highlighting the tunability of these systems for specific applications.
Q4: Has 2,7-Dichloro-1,8-naphthyridine been explored in supramolecular chemistry?
A4: Yes, a derivative of 2,7-Dichloro-1,8-naphthyridine, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN), has been investigated as a fluorescent probe for glucopyranoside [3]. BPN selectively binds with octyl glucopyranoside (OGU) through quadruple hydrogen bonding, leading to a significant change in its fluorescence properties. This example demonstrates the potential of 2,7-Dichloro-1,8-naphthyridine derivatives as building blocks for designing molecular sensors and probes.
Q5: Are there any studies on the environmental impact or material compatibility of 2,7-Dichloro-1,8-naphthyridine?
A5: The provided research articles primarily focus on the synthesis and reactivity of 2,7-Dichloro-1,8-naphthyridine and its derivatives. Therefore, information regarding its environmental impact, degradation pathways, material compatibility, or stability under various conditions is not discussed. Further research is needed to assess these aspects comprehensively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


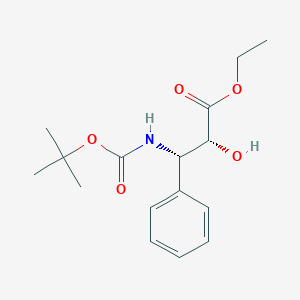
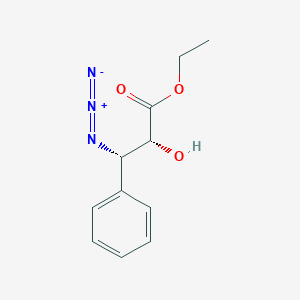

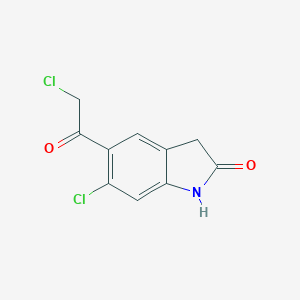
![6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B19024.png)


![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
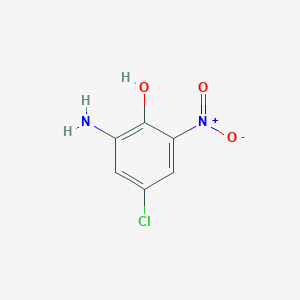

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
